Comparative Lipophilicity (LogP) of 3,4-Bis(bromomethyl)pyridine vs. 2,6- and 3,5-Regioisomers
The lipophilicity of bis(bromomethyl)pyridines, a key determinant of solubility, membrane permeability, and chromatographic behavior, is significantly influenced by the substitution pattern. The 3,4-isomer exhibits an intermediate logP value of 2.30 (as its hydrobromide salt) , compared to the more lipophilic 2,6-isomer (logP = 2.87) and the less lipophilic 3,5-isomer (logP = 2.13) [1]. This provides a quantifiable basis for selecting the appropriate building block for specific physicochemical requirements in medicinal chemistry or materials science.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.30 (as hydrobromide salt) |
| Comparator Or Baseline | 2,6-Bis(bromomethyl)pyridine: LogP = 2.87; 3,5-Bis(bromomethyl)pyridine: LogP = 2.13 |
| Quantified Difference | ΔLogP = -0.57 vs. 2,6-isomer; ΔLogP = +0.17 vs. 3,5-isomer |
| Conditions | Predicted LogP values from ACD/Labs Percepta Platform or similar computational methods |
Why This Matters
A difference of 0.5-0.7 log units translates to a ~3-5 fold difference in partition coefficient, which can profoundly impact a compound's ADME properties or its retention time in reversed-phase chromatography.
- [1] 3,5-Bis(bromomethyl)pyridine, ChemSpider, ACD/LogP: 2.13 View Source
